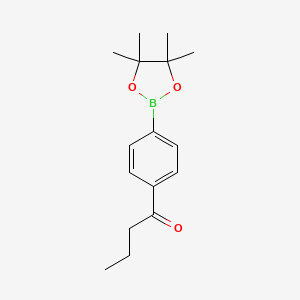

4-Butanoylphenylboronic acid, pinacol ester

Description

4-Butanoylphenylboronic acid, pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with a butanoyl group (CH2CH2CH2CO-) at the para position and a pinacol-protected boronic acid moiety. This compound belongs to the arylboronic ester family, which is widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis . The pinacol ester group enhances stability and solubility in organic solvents, making it a versatile intermediate for catalytic transformations .

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-6-7-14(18)12-8-10-13(11-9-12)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXACZLKHSCCLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601153472 | |

| Record name | 1-Butanone, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096332-77-1 | |

| Record name | 1-Butanone, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butanoylphenylboronic acid, pinacol ester typically involves the reaction of 4-butanoylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Butanoylphenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: 4-Butanoylphenylboronic acid.

Reduction: 4-Butanolphenylboronic acid, pinacol ester.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

4-Butanoylphenylboronic acid, pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Butanoylphenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The pinacol ester group stabilizes the boronic acid, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Phenylboronic Acid Pinacol Esters

*Molecular weights inferred from analogous structures.

- Solubility : Pinacol esters generally exhibit better solubility in organic solvents than their boronic acid counterparts. For instance, 4-(hydroxymethyl)phenylboronic acid pinacol ester shows high solubility in acetone due to its polar substituent, while 4-trifluoromethyl derivatives are more lipophilic, favoring chloroform .

Reactivity in Cross-Coupling Reactions

Substituents modulate electronic and steric effects, impacting Suzuki-Miyaura coupling efficiency:

- Electron-Withdrawing Groups (EWGs) : The acetyl group (COCH3) in 4-acetylphenylboronic acid pinacol ester enhances electrophilicity, accelerating transmetallation with palladium catalysts .

- Electron-Donating Groups (EDGs) : Hydroxymethyl (CH2OH) substituents may reduce reactivity but improve selectivity in couplings with electron-deficient aryl halides .

- Steric Hindrance : Bulky groups like cyclopropyl in 4-cyclopropyl-2-fluorophenylboronic acid pinacol ester can hinder catalyst access, requiring optimized reaction conditions .

Biological Activity

Overview

4-Butanoylphenylboronic acid, pinacol ester is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which allows it to interact with biological systems in potentially beneficial ways.

- Molecular Formula : CHBO

- Molecular Weight : 241.08 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of 4-butanoylphenylboronic acid, pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols, which is a hallmark of boronic acids. This property allows it to modulate enzyme activity, particularly in the context of glycoprotein interactions and signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that 4-butanoylphenylboronic acid may inhibit tumor growth by interfering with critical signaling pathways involved in cell proliferation and survival.

- Antimicrobial Effects : The compound has been investigated for its ability to combat bacterial infections, showing promise against various strains through mechanisms involving cell wall synthesis disruption.

- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Study 1: Anticancer Activity

A recent study explored the effects of 4-butanoylphenylboronic acid on cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound exhibited bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were determined to be around 25 µg/mL, suggesting that further optimization may enhance its efficacy.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Research Findings

Recent investigations into the compound's structure-activity relationship (SAR) have revealed that modifications to the butanoyl and pinacol moieties can significantly affect its biological potency. For instance, altering the length of the alkyl chain on the butanoyl group resulted in varied anticancer activities across different cell lines.

Q & A

Q. How can researchers optimize the synthesis of 4-butanoylphenylboronic acid pinacol ester to maximize yield and purity?

Methodological Answer: Synthetic optimization involves:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura coupling of aryl halides with pinacol boronic esters. Reaction temperatures between 80–110°C in anhydrous solvents (e.g., THF or dioxane) are typical .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves impurities. Purity ≥95% is critical for reproducibility in downstream applications .

- Protection of reactive groups : The pinacol ester stabilizes the boronic acid moiety against protodeboronation, but intermediates like the 4-butanoyl group may require temporary protection (e.g., tert-butyl esters) to prevent side reactions .

Q. What characterization techniques are most reliable for confirming the structure of 4-butanoylphenylboronic acid pinacol ester?

Methodological Answer:

- NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR are essential. The pinacol ester’s methyl groups appear as a singlet (~1.3 ppm in <sup>1</sup>H), while the boronate signal resonates at ~30–35 ppm in <sup>11</sup>B NMR .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₇H₂₆BNO₄, [M+H]<sup>+</sup> = 319.20) .

- X-ray crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in nonpolar solvents (e.g., hexane/chloroform) .

Q. How does the solubility of 4-butanoylphenylboronic acid pinacol ester influence experimental design in organic synthesis?

Methodological Answer:

- Solvent selection : The compound is soluble in THF, DCM, and dioxane but poorly in water. For aqueous-phase reactions (e.g., bioconjugation), use co-solvents like DMSO (≤10% v/v) to enhance solubility without destabilizing the boronate .

- Handling hygroscopicity : Store under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester. Use molecular sieves in storage vials .

Advanced Research Questions

Q. What strategies address contradictory data in Suzuki-Miyaura coupling yields when using 4-butanoylphenylboronic acid pinacol ester?

Methodological Answer:

- Identify competing side reactions : Protodeboronation or homocoupling can occur if Pd catalysts are overused. Optimize Pd loading (1–5 mol%) and use ligands like SPhos to suppress side reactions .

- Assess substrate electronic effects : Electron-withdrawing groups on the aryl halide partner (e.g., nitro or carbonyl) enhance reactivity, while electron-donating groups (e.g., methoxy) may require higher temperatures .

- Quantify boronate decomposition : Monitor reaction progress via <sup>11</sup>B NMR to detect protodeboronation, which reduces effective boronic acid concentration .

Q. How can researchers leverage 4-butanoylphenylboronic acid pinacol ester in designing glucose-selective fluorescent sensors?

Methodological Answer:

- Diol-binding specificity : The boronate ester forms reversible covalent bonds with vicinal diols (e.g., glucose). Incorporate fluorophores (e.g., anthracene) into the aryl backbone; glucose binding alters fluorescence via photoinduced electron transfer (PET) .

- pH optimization : Work at physiological pH (7.4) to balance boronate-diol binding (favored at alkaline pH) and sensor stability .

- Competitive assays : Test selectivity against interfering saccharides (e.g., fructose, mannose) using fluorescence quenching titrations .

Q. What experimental precautions are necessary when using 4-butanoylphenylboronic acid pinacol ester in air-sensitive organometallic reactions?

Methodological Answer:

- Schlenk techniques : Conduct reactions under inert atmosphere using flame-dried glassware. Pre-purge solvents with N₂ to remove dissolved O₂ .

- Stabilizing additives : Additives like K₃PO₄ or Cs₂CO₃ scavenge trace water, preventing boronate hydrolysis .

- Real-time monitoring : Use in situ FTIR or Raman spectroscopy to detect boronate degradation intermediates .

Q. How can structural modifications to the pinacol ester moiety enhance the reactivity of 4-butanoylphenylboronic acid derivatives?

Methodological Answer:

- Steric tuning : Replace pinacol with bulkier diols (e.g., 1,2-di-tert-butylethylene glycol) to slow protodeboronation in polar solvents .

- Electronic modulation : Electron-deficient diols (e.g., catechol) increase Lewis acidity of boron, accelerating transmetallation in cross-couplings .

- Biopolymer conjugation : Attach polyethylene glycol (PEG) chains to the pinacol ester to improve aqueous solubility for biological assays .

Q. What computational methods predict the binding affinity of 4-butanoylphenylboronic acid pinacol ester to biomolecular targets?

Methodological Answer:

- Docking simulations : Use software like AutoDock Vina to model boronate-diol interactions. Parameterize boron’s sp³ hybridization and partial positive charge .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability under physiological conditions .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental binding constants to guide synthetic modifications .

Tables of Key Data

Table 1: Stability of 4-Butanoylphenylboronic Acid Pinacol Ester Under Various Conditions

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

| Aryl Halide Partner | Yield (%) | Catalyst System | Reference |

|---|---|---|---|

| 4-Bromobenzonitrile | 92 | Pd(OAc)₂, SPhos, K₃PO₄ | |

| 4-Iodoanisole | 78 | PdCl₂(PPh₃)₂, Cs₂CO₃ | |

| 2-Bromopyridine | 65 | Pd(dba)₂, XPhos |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.